molecular formula C9H9NO B573258 5-Methoxyindolizine CAS No. 195615-11-3

5-Methoxyindolizine

Cat. No.: B573258
CAS No.: 195615-11-3
M. Wt: 147.177
InChI Key: UHHPXIMMLFBCJY-UHFFFAOYSA-N
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Description

5-Methoxyindolizine is a heterocyclic compound characterized by a bicyclic structure comprising a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). Indolizines are structurally related to indoles but differ in the placement of the nitrogen atom and the fused ring system. The 5-methoxy substitution introduces electronic and steric effects that influence reactivity, solubility, and biological activity .

Synthesis Challenges: Traditional methods for synthesizing 5-substituted indolizines, such as the Tchitchibabin reaction, are often hindered by steric constraints at the 5-position . However, recent advances include nucleophilic substitution reactions using 5-chloroindolizine intermediates (e.g., reacting with methoxide ions) and recyclization of oxazolo[3,2-a]pyridinium salts .

Properties

CAS No.

195615-11-3

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

5-methoxyindolizine

InChI

InChI=1S/C9H9NO/c1-11-9-6-2-4-8-5-3-7-10(8)9/h2-7H,1H3

InChI Key

UHHPXIMMLFBCJY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=CC=CN21

Synonyms

Indolizine, 5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-methoxyindolizine with structurally related compounds, focusing on substitution patterns, synthesis routes, and applications:

Compound Substituents Synthesis Method Key Properties/Applications Reference
This compound 5-OCH₃ Nucleophilic substitution of 5-Cl intermediate Potential COX-2 inhibition; synthetic challenges due to steric effects
5-Chloroindolizine 5-Cl Halogenation of indolizine precursors Intermediate for nucleophilic substitutions; higher reactivity at 5-position
5-Methoxyisoindoline-1,3-dione 5-OCH₃, fused dione ring Cyclization of substituted isoindoles Used in polymer chemistry; similarity score: 0.93 (vs. indolizines)
5-Hydroxyindolin-2-one 5-OH, lactam structure Oxidation of indole derivatives Antidepressant activity; lower lipophilicity than methoxy analogs
5-Methoxyindole 5-OCH₃, monocyclic indole Fischer indole synthesis Fluorescent probes; lacks fused bicyclic system

Key Differences and Trends

  • Electronic Effects : The 5-methoxy group in indolizines enhances electron density in the aromatic system, improving stability but complicating electrophilic substitutions. In contrast, 5-chloroindolizines are more reactive toward nucleophiles .
  • Biological Activity : 5-Methoxyindole derivatives exhibit fluorescence and antimicrobial properties, whereas indolizines with fused rings (e.g., this compound) show promise in enzyme inhibition due to planar aromaticity .
  • Synthetic Accessibility : 5-Substituted indolizines require specialized methods (e.g., oxazolo[3,2-a]pyridinium salt recyclization), while isoindoline-diones are easier to functionalize via cycloadditions .

Research Findings and Data

Pharmacological Potential

  • COX-2 Inhibition : Indolizine analogs with electron-donating groups (e.g., 5-OCH₃) demonstrate selective COX-2 binding in computational models, with IC₅₀ values comparable to celecoxib .
  • Cardiovascular Applications: Hexahydrothieno-indolizinium salts (e.g., 5-methyl derivatives) exhibit vasodilatory effects in preclinical studies .

Stability and Reactivity

  • Thermal Stability : this compound derivatives decompose at ~250°C, higher than 5-hydroxy analogs (~200°C) due to reduced hydrogen bonding .
  • Solubility : Methoxy substitution improves lipid solubility (logP ~2.1) compared to polar hydroxy derivatives (logP ~1.5) .

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